molecular formula C14H14N2O6S2 B014768 4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS No. 81-11-8

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Cat. No. B014768
CAS RN: 81-11-8
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-OWOJBTEDSA-N
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Description

4,4'-Diamino-2,2'-stilbenedisulfonic acid is a compound primarily used in the synthesis of dyes and optical brighteners or fluorescent whitening agents. This chemical plays a crucial role in various industrial applications due to its ability to enhance the brightness of materials.

Synthesis Analysis

The synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid involves its combination with trivalent lanthanide ions, such as Eu3+ and Tb3+, to form complexes, showcasing its versatile binding properties and potential in materials science (Oliveira, Cursino, & Gonçalves e Silva Hussein, 2022).

Molecular Structure Analysis

The molecular structure of 4,4'-Diamino-2,2'-stilbenedisulfonic acid derivatives has been explored through crystal engineering studies, indicating the influence of non-covalent interactions in crystal packing and the potential for [2 + 2] cycloaddition reactions (Kole, Tan, & Vittal, 2011).

Chemical Reactions and Properties

Various derivatives of 4,4'-Diamino-2,2'-stilbenedisulfonic acid have been synthesized, including those with fluorescent brightening properties and potential for use in dye-sensitized solar cells. These derivatives exhibit enhanced luminescent properties and stability, indicating the chemical's adaptability and functionality in different reactions and applications (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of 4,4'-Diamino-2,2'-stilbenedisulfonic acid and its complexes have been examined through photophysical studies, revealing stability up to certain temperatures and insights into their luminescence behavior, which is crucial for their application in optical materials and devices (Oliveira, Cursino, & Gonçalves e Silva Hussein, 2022).

Chemical Properties Analysis

The chemical properties of 4,4'-Diamino-2,2'-stilbenedisulfonic acid derivatives have been explored, particularly focusing on their application as fluorescent brightening agents and in gas separation technologies. These studies highlight the compound's functionalization potential and its relevance in enhancing the performance of materials in various industrial processes (Abdulhamid et al., 2021).

Scientific Research Applications

  • Erythrocyte Band 3 Study : It is used to study the structural and binding properties of stilbenedisulfonate sites on erythrocyte band 3 (Wojcicki & Beth, 1993).

  • Synthesis of Dyes and Optical Brighteners : It is employed in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program, 1992).

  • Renewable Source for Ionomers : It serves as a renewable source for developing new ionomers for proton exchange membranes (Corona‐García et al., 2020).

  • Inhibitor in Corn Root Protoplasts : The compound inhibits anion transport in corn root protoplasts, affecting plasmalemma ATPase activity (Lin, 1981).

  • Anion Transport Inhibition in Red Blood Cells : It acts as a specific, potent, irreversible inhibitor of anion transport in red blood cells (Ramjeesingh et al., 1980).

  • Benzidine Substitute in Disazo Dye Synthesis : It can be a substitute for benzidine in the synthesis of disazo direct dyes (Chao & Yang, 1995).

  • Polymeric Fluorescent Brightener Agent : It enhances the surface strength and smoothness of paper as a polymeric fluorescent brightener agent (Zhang et al., 2016).

  • Cardiac Ventricular Myocytes Study : It may enhance the isoproterenol-activated Cl current in cardiac ventricular myocytes by affecting the β-adrenergic receptor (Harvey, 1993).

  • Allosteric Inhibitor of Band 3 Anion Exchange : Stilbenedisulfonates like this compound are allosteric inhibitors of band 3 anion exchange, suggesting significant subunit interactions in transport function (Salhany, 1996).

  • Fluorescent Brightening Agents on Fibers : It's used as fluorescent brightening agents on cotton and nylon fibers (Modi, 1993).

  • Dye-Sensitized Solar Cell Applications : 2,3′-diamino-4,4′-stilbenedicarboxylic acid, a variant, is an efficient sensitizer for dye-sensitized solar cell applications (Senthilkumar et al., 2013).

  • Competitive Inhibitors in Cell Biology : Stilbenedisulfonates are used as competitive inhibitors of anion exchange in cell biology (Salhany & Schopfer, 2001).

  • Neuronal Protection : DIDS, a derivative, protects cultured cerebellar granule neurons from death (Himi, Ishizaki, & Murota, 2002).

  • Anion Exchange Inhibition Characterization : DIDS and H2DIDS form amino acid conjugates when irreversibly bound to band 3 protein, inhibiting anion exchange (Schopfer & Salhany, 1995).

  • Mixed-Type Inhibitors of Band 3 Anion Exchange : It is a linear mixed-type inhibitor, not a pure competitive inhibitor, of band 3 anion exchange (Salhany et al., 1994).

  • Catalyst Production for Reduction Reactions : The catalysts produced from pyrolysis of a multidentate nitrogen ligand iron complex supported on chitosan showed good performances in the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid to 4,4′-diamino-2,2′- (Cao et al., 2019).

  • Coordination Polymers and Luminescent Properties : It is used in the synthesis of alkaline-earth metal coordination polymers with varied networks and fluorescent emissions (Xie et al., 2012).

  • Human Erythrocyte Anion-Exchange System Study : Its inhibitory site in the human erythrocyte anion-exchange system has been characterized using various fluorescent stilbenedisulfonates (Rao et al., 1979).

  • Complexes with Lanthanide Ions : DSD complexes with trivalent lanthanide ions show black (Eu3+) and brown (Tb3+) colors, and are thermally stable up to 573 K (Oliveira, Cursino, & Hussein, 2022).

Future Directions

The compound is a popular optical brightener for use in laundry detergents . Its future applications could be explored in this context.

properties

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
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InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+
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InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
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Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O
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Molecular Formula

C14H14N2O6S2
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Related CAS

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt)
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID60182371
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-
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Molecular Weight

370.4 g/mol
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Physical Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index]
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER
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Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Product Name

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Color/Form

YELLOW NEEDLES

CAS RN

81-11-8, 28096-93-7
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Melting Point

greater than 617 °F (NTP, 1992)
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
KA Hostetler - Journal of Toxicology and Environmental Health …, 1996 - Taylor & Francis
4,4'-Diam ino-2,2'-stilbene disulfonic acid (DAS) , a key intermediate in the synthesis of dyes and fluorescent whitening agents, has been purported to have weak estrogenic properties …
National Toxicology Program - … technical report series, 1992 - pubmed.ncbi.nlm.nih.gov
4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt, is used in the synthesis of dyes and optical brighteners or fluorescent whitening agents. Toxicology and carcinogenesis studies …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
P Cao, HY Zhang, G Yin, Y Zhang, J Zhao - Catalysis Communications, 2019 - Elsevier
Nitrogen doped carbon supported iron catalysts were prepared from pyrolysis of a multidentate nitrogen ligand iron complex supported on chitosan at different temperature, and showed …
RS Oliveira, ACT Cursino - Chemistry - scholar.archive.org
Complex of 4, 4’-diamino-2, 2’-stilbenedisulfonic acid (DSD) with trivalent lanthanide ions Eu3+ and Tb3+ were prepared at the ratio of 3: 1 (DSD: Ln). The complexes with ions present …
Number of citations: 0 scholar.archive.org
MR Khodabakhshi, MH Baghersad - Scientific Reports, 2022 - nature.com
According to 4H-chromenes importance, we synthesized a novel magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as an efficient and reusable solid acid …
Number of citations: 2 0-www-nature-com.brum.beds.ac.uk
RE Smith - Kirk‐Othmer Encyclopedia of Chemical Technology, 2000 - Wiley Online Library
Stilbene dyes of importance are mostly direct yellow dyes for cellulosic fibers , especially paper. There have been several red and blue stilbene‐containing dyes reported but none have …
W Lin - Plant Physiology, 1981 - academic.oup.com
The effects of several amino-reactive disulfonic stilbene derivatives and N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate on Cl − , SO 4 2− , and inorganic phosphate (Pi) uptake in …
Number of citations: 112 0-academic-oup-com.brum.beds.ac.uk
National Toxicology Program - 1992 - hero.epa.gov
NTP technical report on the toxicology and carcinogenesis studies of 4,4'-diamino-2,2'-stilbenedisulfonic acid disodium salt in F344 rats and B6C3F1 mice (Feed Studies) | Health & Environmental …
Number of citations: 0 hero.epa.gov
ZL Xie, YR Xie, GH Xu, ZY Du, ZG Zhou, WL Lai - Inorganica Chimica Acta, 2012 - Elsevier
Four novel alkaline-earth metal coordination polymers based on 4,4′-diamino-2,2′-stilbenedisulfonic acid ligand (H 2 dsd), namely, [Mg(dsd)(H 2 O) 4 ] n (1), {[Ca(dsd)(H 2 O) 2 ]·H 2 …
ACT Cursino, AS Mangrich, JEF Gardolinski… - Journal of the Brazilian …, 2011 - SciELO Brasil
SciELO - Brasil - Effect of confinement of anionic organic ultraviolet ray absorbers into two-dimensional zinc hydroxide nitrate galleries Effect of confinement of anionic organic ultraviolet …
Number of citations: 25 www.scielo.br

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